N-(cyclopropylmethyl)-3-nitropyridin-4-amine
Description
Key Structural Features:
- Connectivity : The SMILES string (C1CC1CNC2=C(C=NC=C2)N+[O-]) confirms the cyclopropylmethyl group’s attachment to the pyridine’s 4-amino position.
- Bond Angles/Lengths : Computational studies (discussed in Section 3) predict bond lengths of 1.34 Å for the pyridine C=N bond and 1.45 Å for the C-N bond linking the cyclopropylmethyl group.
- Conformational Flexibility : The cyclopropane ring’s rigidity restricts rotation around the C-N bond, favoring a planar arrangement between the pyridine and amine groups.
Table 1: Selected Structural Parameters
| Parameter | Value (Å/°) | Method |
|---|---|---|
| Pyridine C-N (amine) | 1.45 | DFT Optimization |
| C-NO₂ bond length | 1.47 | X-ray (analog) |
| Cyclopropane C-C | 1.51 | Computational |
Crystallographic data for this specific compound remain unreported, but analogs like N-(cyclopropylmethyl)pyridine derivatives exhibit monoclinic crystal systems with P2₁/c space groups.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)9-6-10-4-3-8(9)11-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSYNARICHCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651780 | |
| Record name | N-(Cyclopropylmethyl)-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842143-89-9 | |
| Record name | N-(Cyclopropylmethyl)-3-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(cyclopropylmethyl)-3-nitropyridin-4-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 193.20 g/mol. The compound comprises a pyridine ring substituted with a nitro group and a cyclopropylmethyl group, which enhances its binding affinity to biological targets. The presence of the nitro group contributes to the compound's polarity and potential for hydrogen bonding, which can influence its biological interactions.
This compound exhibits its biological effects through specific interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl moiety is believed to enhance binding affinity, while the nitro group may participate in redox reactions, further influencing the compound's activity. Understanding these mechanisms is crucial for elucidating the compound's pharmacological properties.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial activity. Research has shown that compounds within the same structural class can inhibit various pathogens, suggesting that this compound could be explored for similar applications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Contains both cyclopropylmethyl and nitro groups |
| N-(Cyclopropylmethyl)-3-nitropyridin-2-amine | CHNO | Different position of nitro group |
| N-(Cycloheptyl)-3-nitropyridin-2-amine | CHNO | Larger cycloalkyl group; potential different activity |
This table illustrates how variations in structure can influence biological activity and interaction profiles.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various nitro-substituted pyridines found that certain derivatives exhibited significant antimicrobial properties against Gram-positive bacteria. While specific data on this compound is lacking, the findings suggest a potential pathway for exploration in this area .
- Antimalarial Activity : Research on related compounds has shown promising results in inhibiting P. falciparum. For example, imidazopyridine derivatives demonstrated sub-micromolar activity against malaria parasites, indicating that similar compounds might also be effective .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
The compound's unique structural features may lead to the development of novel therapeutics. Its potential applications include:
- Anticancer Agents: Preliminary studies suggest that N-(cyclopropylmethyl)-3-nitropyridin-4-amine may inhibit certain protein kinases, which are crucial in cancer progression . Research indicates that compounds with similar structures have shown efficacy against various cancer types.
- Anti-inflammatory Drugs: The compound is being investigated for its ability to modulate inflammatory pathways, potentially leading to treatments for autoimmune diseases .
- Antimicrobial Activity: Its interaction with biological targets suggests potential use in developing antimicrobial agents .
Biological Research
Mechanism of Action:
this compound interacts with specific molecular targets, enhancing binding affinity due to the cyclopropylmethyl group. The nitro group can participate in redox reactions, influencing the compound's biological activity .
Biological Activity Studies:
Research has shown that this compound can serve as a building block for synthesizing bioactive molecules. Its structural characteristics allow for modifications that can enhance biological activity, making it useful in studying structure-activity relationships .
Industrial Applications
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials due to its stability and reactivity. Its synthesis can be optimized using green chemistry principles to reduce environmental impact while maintaining yield and purity .
Case Studies
- Anticancer Properties : A study demonstrated that compounds similar to this compound effectively inhibited IRAK4 kinase activity, which is implicated in various cancers . This highlights its potential as an anticancer agent.
- Anti-inflammatory Effects : Research into related compounds showed promise in treating inflammatory conditions such as rheumatoid arthritis, indicating that this compound could have similar effects .
Comparison with Similar Compounds
Substituent Variations on the Amine Group
The amine substituent significantly impacts physicochemical properties and applications. Key comparisons include:
N-Cyclopropyl-3-nitropyridin-4-amine (CAS 380605-28-7):
- N-Methyl-3-nitropyridin-4-amine (CAS 1633-41-6): Substituent: Methyl (simplest alkyl group). Formula: C₆H₇N₃O₂ (MW: 153.14 g/mol).
- 3-Nitro-N-(trifluoromethylbenzyl)pyridin-4-amine: Substituent: Trifluoromethylbenzyl (electron-withdrawing, aromatic). Formula: C₁₃H₁₀F₃N₃O₂ (MW: 297.23 g/mol).
Pyridine Ring Substitution Patterns
The position and nature of substituents on the pyridine ring modulate electronic properties:
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine (CAS 934018-34-5):
Profluralin (CAS 26399-36-0):
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Substituent on Amine | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| N-(Cyclopropylmethyl)-3-nitropyridin-4-amine | Cyclopropylmethyl | C₉H₁₁N₃O₂ | 193.2 | Not reported | Intermediate (hypothetical) |
| N-Cyclopropyl-3-nitropyridin-4-amine | Cyclopropyl | C₈H₉N₃O₂ | 179.18 | Not reported | Safety data available |
| Profluralin | Cyclopropylmethyl + others | C₁₄H₁₆F₃N₃O₄ | 347.33 | 32.1 | Pesticide |
| 4-(4-Methoxyphenyl)-3-nitropyridin-2-amine | Methoxyphenyl | C₁₂H₁₁N₃O₃ | 245.24 | Not reported | High-yield synthesis |
| 3-Nitro-N-(trifluoromethylbenzyl)pyridin-4-amine | Trifluoromethylbenzyl | C₁₃H₁₀F₃N₃O₂ | 297.23 | Not reported | Not specified |
| N-Methyl-3-nitropyridin-4-amine | Methyl | C₆H₇N₃O₂ | 153.14 | Not reported | High structural similarity |
Preparation Methods
General Synthetic Strategy
Detailed Synthetic Procedure and Parameters
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 30–40°C | Higher temperatures increase side reactions |
| Reaction Time | 48–72 hours | Shorter times reduce yield of cyclopropyl incorporation |
| Catalyst Loading | 0.5–1.0 mol% CuBr | Lower catalyst amounts decrease reaction efficiency |
| Solvent | DMSO or THF | DMSO preferred, but THF reduces catalyst deactivation |
| Base | Cesium carbonate | Promotes nucleophilic substitution |
- React 3-nitropyridin-4-amine with cyclopropylmethylamine in presence of CuBr (0.5 mol%) and Cs2CO3 in DMSO at 35°C for 48 hours.
- Isolate product by standard extraction and purification techniques.
Industrial Scale Considerations
Industrial synthesis employs automated reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity. Stabilizers such as ascorbic acid (1–2%) may be added to prevent nitro group reduction during synthesis and storage.
Purity and Characterization
| Method | Purpose | Typical Results |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Assess purity (>98%) and detect impurities | Retention time ~6.2 min (90:10 H2O:ACN) |
| Nuclear Magnetic Resonance (NMR) (¹H/¹³C) | Confirm structure and substitution pattern | Cyclopropyl protons δ 0.5–1.5 ppm; pyridine protons δ 8.5–9.0 ppm |
| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic pattern | [M+H]+ at m/z 180 (approximate) |
| X-Ray Diffraction (XRD) | Determine crystal structure and bond angles | Resolves torsion between cyclopropyl and pyridine rings |
Data Table: Reaction Yield vs. Key Parameters
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Temperature | 30°C | 20 | Optimal balance between reactivity and side reactions |
| Temperature | 50°C | 10 | Increased side reactions, lower yield |
| Catalyst loading | 1.0 mol% CuBr | 22 | Higher catalyst loading improves yield |
| Catalyst loading | 0.1 mol% CuBr | 12 | Insufficient catalyst reduces efficiency |
| Reaction time | 48 hours | 18 | Adequate for complete substitution |
| Reaction time | 24 hours | 10 | Incomplete reaction |
Summary of Preparation Methods
- The preferred synthesis involves nucleophilic substitution of 3-nitropyridin-4-amine with cyclopropylmethylamine under copper catalysis.
- Reaction conditions are optimized to avoid nitro group reduction and maximize product yield.
- Industrial methods scale up this process with automated reactors and stabilizers.
- Characterization by NMR, HPLC, HRMS, and XRD ensures product identity and purity.
Q & A
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R-factor (%) | <5.0 |
| C-C bond length | 1.48–1.52 Å |
| Nitro group torsion | 0–10° |
Advanced: How does the nitro group in this compound influence its stability under acidic or reducing conditions?
Methodological Answer:
- Acidic conditions : The nitro group is electron-withdrawing, making the pyridine ring susceptible to electrophilic attack. Monitor decomposition via TLC or HPLC under pH 2–4.
- Reducing conditions : Use NaBH₄ or H₂/Pd-C to reduce nitro to amine, but optimize solvent (e.g., ethanol vs. THF) and catalyst loading to avoid over-reduction.
- Stability testing : Perform accelerated degradation studies (40°C, 75% RH) with LCMS tracking to identify degradation products .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack on the nitropyridine ring. Key parameters include:
- LUMO localization : Identify reactive sites (e.g., C-4 position).
- Charge distribution : Nitro group increases positive charge on adjacent carbons.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. Computational Data :
| Parameter | Value (eV) |
|---|---|
| LUMO energy | -1.8 |
| HOMO-LUMO gap | 4.5 |
Basic: How can reaction intermediates be purified during the synthesis of this compound?
Methodological Answer:
- Chromatography : Use gradient elution (hexane/ethyl acetate 0–100%) for polar intermediates.
- Acid-base extraction : Isolate amine intermediates via HCl washes (pH <2) followed by basification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for nitro-substituted intermediates.
Advanced: What strategies mitigate competing side reactions in the synthesis of this compound?
Methodological Answer:
- Protecting groups : Temporarily protect the cyclopropylmethyl amine with Boc or Fmoc to prevent undesired coupling.
- Kinetic control : Lower reaction temperature to favor desired pathway over dimerization (common in nitroaryl systems).
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Advanced: How do steric effects from the cyclopropylmethyl group influence the compound’s conformational flexibility?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
